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Compound of Interest

Compound Name: Phenyl cinnamate

Cat. No.: B3028656 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for phenyl cinnamate, a

significant compound in chemical research and drug development. The following sections detail

its ¹H NMR, ¹³C NMR, and Infrared (IR) spectral characteristics, offering a comprehensive

resource for researchers, scientists, and professionals in drug development.

Introduction
Phenyl cinnamate is an ester of phenol and cinnamic acid. Its structural features, including

two phenyl rings and an α,β-unsaturated carbonyl system, give rise to a distinct spectroscopic

signature. Understanding this signature is crucial for its identification, purity assessment, and

the study of its chemical behavior.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the

phenyl cinnamate molecule. The spectrum is characterized by signals from the aromatic

protons of the two phenyl rings and the vinylic protons of the cinnamate backbone.

Table 1: ¹H NMR Spectroscopic Data for Phenyl Cinnamate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.75 d, J = 16.0 Hz 1H H-α (vinylic)

7.55 - 7.20 m 10H Aromatic protons

6.50 d, J = 16.0 Hz 1H H-β (vinylic)

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the

carbon skeleton of phenyl cinnamate. The spectrum shows distinct signals for the carbonyl

carbon, the vinylic carbons, and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for Phenyl Cinnamate

Chemical Shift (δ, ppm) Assignment

167.5 C=O (ester carbonyl)

150.8 C-O (aromatic)

145.0 C-α (vinylic)

134.9 C-ipso (cinnamate phenyl)

130.6 Aromatic CH

129.3 Aromatic CH

128.5 Aromatic CH

121.8 Aromatic CH

118.8 C-β (vinylic)

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in phenyl cinnamate.

The key absorptions correspond to the stretching vibrations of the carbonyl group, the carbon-

carbon double bond, and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for Phenyl Cinnamate

Wavenumber (cm⁻¹) Intensity Assignment

3060 Medium Aromatic C-H stretch

1735 Strong C=O (ester carbonyl) stretch

1635 Strong C=C (vinylic) stretch

1595, 1490 Medium-Strong Aromatic C=C stretch

1160 Strong C-O (ester) stretch

750, 690 Strong
Aromatic C-H bend (out-of-

plane)

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] The sample is

dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃), with tetramethylsilane

(TMS) used as an internal standard. Data acquisition parameters such as pulse width,

acquisition time, and relaxation delay are optimized to ensure high-quality spectra.

Infrared (IR) Spectroscopy: IR spectra are generally recorded using a Fourier-Transform

Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g.,

NaCl or KBr), as a KBr pellet, or in a suitable solvent. The spectrum is typically recorded over

the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like phenyl cinnamate.
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Caption: Workflow for Spectroscopic Analysis of Phenyl Cinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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